![molecular formula C21H24N6O5 B2617878 7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 2034312-34-8](/img/structure/B2617878.png)
7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O5 and its molecular weight is 440.46. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
A study by Kaminski et al. (1989) on analogues based on the purine-2,6-dione ring system, which is structurally related to the queried compound, demonstrated significant anti-inflammatory activity. These compounds showed efficacy in chronic inflammation models, with some showing comparable potency to naproxen. Notably, they also exhibited cyclooxygenase inhibitory activity and were free of gastric ulcer and ocular toxicity side effects typically associated with similar compounds (Kaminski et al., 1989).
Antidepressant and Anxiolytic Properties
Chłoń-Rzepa et al. (2013) researched derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, similar in structure to the queried compound, for their potential psychotropic activity. They discovered that specific derivatives produced significant antidepressant-like and anxiolytic-like effects in animal models. This research suggests the possibility of using such compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antibacterial Applications
Frigola et al. (1994) synthesized a series of compounds structurally related to the queried molecule, demonstrating significant in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria. These compounds, which include azetidinyl derivatives, also showed favorable pharmacokinetic and physicochemical properties, suggesting their potential as antibacterial agents (Frigola et al., 1994).
Corrosion Inhibition
Chadli et al. (2017) studied compounds with a structure similar to the queried chemical for their efficacy as corrosion inhibitors for mild steel in acidic environments. Their findings demonstrated that these compounds were efficient corrosion inhibitors, with their effectiveness increasing with higher concentrations (Chadli et al., 2017).
Antitumor Activity
Ueda et al. (1987) synthesized novel heterocycles, including purino derivatives, and examined their antitumor activities. They found that specific derivatives were active against certain forms of leukemia, highlighting their potential application in cancer treatment (Ueda et al., 1987).
Anticancer, Anti-HIV-1, and Antimicrobial Agents
Rida et al. (2007) prepared a series of methylxanthine derivatives, structurally akin to the queried compound, and explored their in vitro activities against cancer, HIV-1, and microbial agents. Their study revealed significant activity in various compounds, suggesting their potential use in treating these conditions (Rida et al., 2007).
Eigenschaften
IUPAC Name |
7-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5/c1-12-6-14(7-16(28)27(12)13-4-5-13)32-15-8-25(9-15)17(29)10-26-11-22-19-18(26)20(30)24(3)21(31)23(19)2/h6-7,11,13,15H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPZNRLWDHBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.